![molecular formula C17H11F3O4 B1393492 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid CAS No. 1217254-43-7](/img/structure/B1393492.png)
4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid
Overview
Description
4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid (4-TFPPA) is an organic compound that has been used in various scientific research applications. It is a derivative of benzoic acid and is characterized by its trifluoromethoxy group. 4-TFPPA has been studied extensively in the past decade, and is a promising compound for various applications due to its unique properties.
Scientific Research Applications
1. Electronic and Spectroscopic Properties
The compound has been explored in the context of electronic and spectroscopic properties, particularly in relation to avobenzone derivatives and Mo₂ quadruple bonds. It plays a role in suppressing the photochemical enol-to-keto transformation, indicating its potential utility in photochemical applications (Chisholm et al., 2015).
2. Role in Benzoic Acid Biosynthesis
The compound may be relevant to understanding the biosynthesis of benzoic acid in plants and bacteria, offering insights into natural product synthesis pathways and their role in various biological processes (Hertweck et al., 2001).
3. Formation of Two-dimensional Supramolecular Assemblies
Research indicates that acid functionalized derivatives, similar in structure to 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid, can organize into two-dimensional supramolecular assemblies via intermolecular hydrogen bonding. This has implications for materials science, particularly in the development of novel supramolecular structures (Seidel et al., 1995).
4. Synthesis of Heterocyclic Compounds
The compound serves as a starting material in the synthesis of various heterocyclic compounds, showcasing its versatility in synthetic chemistry applications (Soliman et al., 2010).
5. PPARgamma Agonists Synthesis
It plays a role in the synthesis of PPARgamma agonists, indicating its potential application in the development of therapeutic agents for conditions like diabetes (Cobb et al., 1998).
6. Hydrolysis of Phenyl Esters
The compound is relevant in studies on the base-catalysed hydrolysis of phenyl esters of para-substituted benzoic acids, which is important in understanding reaction mechanisms in organic chemistry (Bauerová & Ludwig, 2000).
7. Synthesis of Ruthenium-based Catalysts
It is used in the synthesis of ruthenium-based catalysts, indicating its potential in catalysis and materials science (Mayershofer et al., 2006).
8. Synthesis of Isotope-labeled Compounds
The compound is involved in the synthesis of isotope-labeled compounds, highlighting its importance in pharmaceutical research and development (Zhang, 2012).
9. Lyotropic Behavior in Mesogen-Linked Cellulose Acetates
Its derivatives exhibit lyotropic behavior in mesogen-linked cellulose acetates, suggesting applications in the development of novel liquid crystal materials (Wu et al., 2004).
10. Metal Ion Coordination at the Air-Water Interface
Metal coordination to monolayers involving similar benzoic acid derivatives can be crucial for understanding chemical interactions at the air-water interface, with potential implications in environmental chemistry (Yang et al., 2011).
properties
IUPAC Name |
4-[(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c18-17(19,20)24-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(22)23/h1-10H,(H,22,23)/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZYITBOKXEFOT-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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